6-{[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid 6-{[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16355240
InChI: InChI=1S/C22H25NO6/c1-13-12-28-18-11-19-17(10-16(13)18)14(2)15(22(27)29-19)7-8-20(24)23-9-5-3-4-6-21(25)26/h10-12H,3-9H2,1-2H3,(H,23,24)(H,25,26)
SMILES:
Molecular Formula: C22H25NO6
Molecular Weight: 399.4 g/mol

6-{[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid

CAS No.:

Cat. No.: VC16355240

Molecular Formula: C22H25NO6

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

6-{[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid -

Specification

Molecular Formula C22H25NO6
Molecular Weight 399.4 g/mol
IUPAC Name 6-[3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]hexanoic acid
Standard InChI InChI=1S/C22H25NO6/c1-13-12-28-18-11-19-17(10-16(13)18)14(2)15(22(27)29-19)7-8-20(24)23-9-5-3-4-6-21(25)26/h10-12H,3-9H2,1-2H3,(H,23,24)(H,25,26)
Standard InChI Key KPKDBTNUDXHPAF-UHFFFAOYSA-N
Canonical SMILES CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCCCCC(=O)O)C

Introduction

6-{[3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid is a complex organic compound with significant potential in scientific research. It falls under the category of organic acids and is associated with various biochemical pathways, including apoptosis modulation and signaling pathways related to vascular endothelial growth factor (VEGF) and epidermal growth factor (EGF).

Synthesis

The synthesis of 6-{[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid typically involves multi-step organic reactions. These methods require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Techniques such as chromatography are used for purification, and NMR spectroscopy is employed for structural confirmation. The use of protecting groups during synthesis can also be crucial to prevent unwanted side reactions.

Chemical Reactions and Derivatives

6-{[3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid can participate in various chemical reactions typical of amino acids and organic acids. These reactions are essential for modifying the compound's properties or creating derivatives for specific applications in research and development. Reactions involving this compound often require specific catalysts or reagents to facilitate the desired transformations while minimizing side products.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator